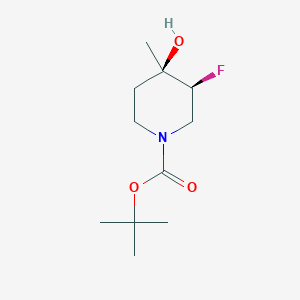![molecular formula C7H13NO2 B13066649 6,9-Dioxa-2-azaspiro[3.6]decane](/img/structure/B13066649.png)
6,9-Dioxa-2-azaspiro[3.6]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9-Dioxa-2-azaspiro[3.6]decane is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. This compound is part of a broader class of spiro compounds, which are known for their three-dimensional structural properties and inherent rigidity. These characteristics make spiro compounds valuable in various fields, including drug discovery and development.
Preparation Methods
The synthesis of 6,9-Dioxa-2-azaspiro[3.6]decane typically involves the use of commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This method is advantageous due to its simplicity and the availability of starting materials . Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundation for potential scale-up processes.
Chemical Reactions Analysis
6,9-Dioxa-2-azaspiro[3.6]decane can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium aluminum hydride for reduction and halogenated compounds for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with lithium aluminum hydride can lead to the formation of pyrrolidine derivatives .
Scientific Research Applications
6,9-Dioxa-2-azaspiro[3.6]decane has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, spiro compounds, including this compound, are studied for their potential as biologically active compounds. These compounds have shown promise in the development of drugs targeting various diseases, including cancer and metabolic disorders .
Mechanism of Action
The mechanism of action of 6,9-Dioxa-2-azaspiro[36]decane involves its interaction with specific molecular targets and pathwaysThis modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
6,9-Dioxa-2-azaspiro[3.6]decane can be compared with other spiro compounds, such as 8-oxa-2-azaspiro[4.5]decane and 2,6-dioxa-9-azaspiro[3.6]decane. These compounds share similar structural features but differ in the size and composition of their rings. The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
6,9-dioxa-2-azaspiro[3.6]decane |
InChI |
InChI=1S/C7H13NO2/c1-2-10-6-7(5-9-1)3-8-4-7/h8H,1-6H2 |
InChI Key |
KFMBMVLMCCUKFH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2(CNC2)CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13066573.png)
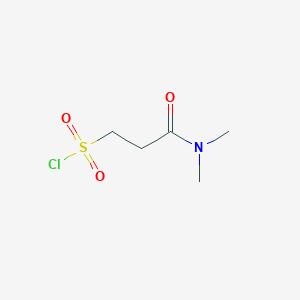




![1-[(3-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13066609.png)
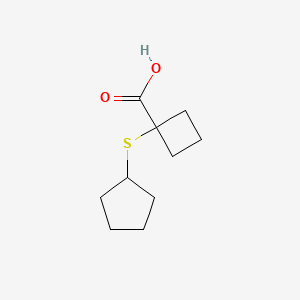
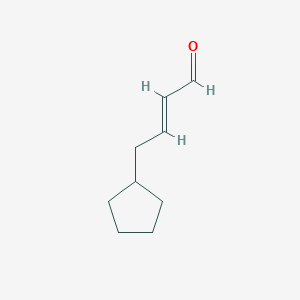
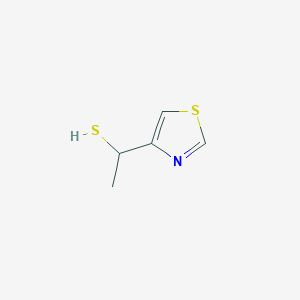

![N-[(4-chloro-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B13066647.png)
